Crystallographic and Supramolecular Profiling of 4-Chloro-N-cyclohexylbenzenesulfonamide: A Technical Whitepaper
Crystallographic and Supramolecular Profiling of 4-Chloro-N-cyclohexylbenzenesulfonamide: A Technical Whitepaper
Executive Summary & Pharmacological Context
Sulfonamides represent a highly versatile pharmacophore in medicinal chemistry, functioning as the structural backbone for a wide array of therapeutics, including carbonic anhydrase inhibitors, antimicrobial agents, and COX-2 inhibitors. The compound 4-chloro-N-cyclohexylbenzenesulfonamide (C₁₂H₁₆ClNO₂S) serves as an excellent model for understanding the steric and electronic interplay between a rigid halogenated aromatic system and a flexible aliphatic ring [1].
As a Senior Application Scientist, I approach crystal structure analysis not merely as a method for atomic mapping, but as a predictive tool for pharmacodynamics. The spatial orientation of the sulfonamide moiety dictates its ability to coordinate with metalloenzyme active sites (e.g., Zn²⁺ in Carbonic Anhydrase). This whitepaper provides an in-depth analysis of the crystallographic methodology, conformational geometry, and supramolecular architecture of 4-chloro-N-cyclohexylbenzenesulfonamide, establishing a self-validating framework for its structural characterization[1].
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following step-by-step protocol outlines the synthesis, crystallization, and X-ray diffraction (XRD) analysis of the compound. Each step is designed with built-in causality and validation checkpoints.
Step 1: Synthesis and Purification
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Procedure: React 4-chlorobenzenesulfonyl chloride with an equimolar amount of cyclohexylamine in a basic medium (e.g., aqueous sodium hydroxide or pyridine) to neutralize the HCl byproduct.
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Causality: The nucleophilic attack of the amine on the highly electrophilic sulfonyl sulfur is rapid. The basic environment prevents the protonation of the cyclohexylamine, ensuring it remains a potent nucleophile.
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Validation: Confirm the crude product via Thin Layer Chromatography (TLC). A single spot with an Rf value distinct from the starting materials indicates complete conversion.
Step 2: Single-Crystal Growth
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Procedure: Dissolve the purified compound in a mixture of ethanol and ethyl acetate (1:1 v/v). Allow the solvent to evaporate slowly at an ambient temperature of 296 K over 48–72 hours.
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Causality: Slow evaporation under thermodynamic control allows molecules to arrange into their lowest-energy lattice configuration, minimizing crystal defects and twinning.
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Validation: A successful crystallization yields optically clear, block-like crystals. Under a polarized light microscope, the crystal must exhibit uniform and sharp extinction when rotated, confirming it is a single crystal rather than a polycrystalline aggregate.
Step 3: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
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Procedure: Mount a crystal of optimal dimensions (e.g., 0.29 × 0.15 × 0.11 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
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Causality: Mo Kα radiation is selected over Cu Kα because its higher energy (shorter wavelength) significantly reduces absorption effects (μ = 0.42 mm⁻¹), which is critical when analyzing compounds containing heavier atoms like Chlorine and Sulfur [1].
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Validation: The internal consistency ( Rint ) of the merged reflections should be < 0.05, indicating high-quality, redundant data collection.
Step 4: Structure Solution and Refinement
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Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
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Causality: Direct methods rely on the statistical relationships between reflection intensities, which are highly effective for small molecules with strong anomalous scatterers (S, Cl).
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Validation: A final R1 value below 0.05 and a featureless residual electron density map (highest peak < 0.5 e/ų) validate the structural model's accuracy.
Fig 1. Step-by-step crystallographic workflow from synthesis to structural validation.
Quantitative Crystallographic Data
The compound crystallizes in the monoclinic crystal system. Table 1 summarizes the core structural parameters derived from the SC-XRD analysis [1], [2].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆ClNO₂S |
| Formula Weight ( Mr ) | 273.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 11.1226 (5) Å b = 6.2490 (2) Å c = 19.8635 (9) Å |
| Beta Angle ( β ) | 96.505 (2)° |
| Volume ( V ) | 1371.73 (10) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 296 K |
Structural and Conformational Analysis
The molecular geometry of 4-chloro-N-cyclohexylbenzenesulfonamide reveals several critical features that dictate its physical properties and potential biological interactions.
Intramolecular Geometry and the "L-Shaped" Conformation
The molecule adopts a distinct L-shaped conformation . This is quantitatively defined by the central C—S—N—C torsion angle, which is measured at −78.0 (2)° [1].
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Causality: This specific torsion angle is not random; it is the thermodynamic minimum that mitigates steric hindrance between the rigid, electron-dense 4-chlorophenyl ring and the bulky, aliphatic cyclohexyl moiety.
Distorted Tetrahedral Sulfur Center
The central sulfur atom (S1) exhibits a distorted tetrahedral geometry within its CNO₂ donor set. The maximum angular deviation is observed at the O—S—O bond angle, which expands to 119.45 (12)° [1].
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Causality: According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the double bonds of the sulfonyl oxygens harbor greater electron density than the single S-C and S-N bonds. This increased electron-pair repulsion forces the O-S-O angle to open significantly wider than the ideal tetrahedral angle of 109.5°.
Cyclohexyl Ring Puckering
The cyclohexyl ring adopts a classic chair conformation . The calculated Cremer & Pople puckering parameters are Q = 0.536 (4) Å, θ = 180.0 (4)°, and ϕ = 196 (16)°[1].
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Causality: The chair conformation minimizes torsional strain (Pitzer strain) and steric strain (1,3-diaxial interactions), representing the global energy minimum for six-membered aliphatic rings.
Supramolecular Architecture & Intermolecular Interactions
In the solid state, molecules do not exist in isolation. The macroscopic properties of the crystal (e.g., melting point, solubility) are governed by its supramolecular assembly.
Hydrogen Bonded Inversion Dimers
The primary driving force for the crystal packing of 4-chloro-N-cyclohexylbenzenesulfonamide is intermolecular hydrogen bonding. Adjacent molecules are connected by pairs of robust N—H···O hydrogen bonds [1]. Because the space group is P21/c , these interactions occur around a crystallographic inversion center, pairing two enantiomeric conformations (or identical achiral conformers inverted in space) to form a cyclic dimer.
Using Etter’s graph-set analysis, this hydrogen-bonded motif is classified as R22(8) [1].
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R denotes a ring.
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Subscript 2 indicates two hydrogen bond donors.
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Superscript 2 indicates two hydrogen bond acceptors.
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(8) indicates that the ring consists of eight atoms in total (N-H···O-S-N-H···O-S).
Secondary Lattice Stabilization
Beyond the primary R22(8) dimers, the 3D crystal lattice is further stabilized by weak C—H···π interactions [1]. The aliphatic protons of the cyclohexyl ring interact with the electron-rich π-cloud of the 4-chlorophenyl ring of adjacent dimers, locking the supramolecular chains into a rigid monoclinic lattice.
Fig 2. Hierarchical supramolecular assembly driven by hydrogen bonding and pi-interactions.
Implications for Rational Drug Design
Understanding the exact crystallographic coordinates of 4-chloro-N-cyclohexylbenzenesulfonamide provides highly actionable data for in silico drug discovery:
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Pharmacophore Mapping: The L-shaped conformation serves as a biologically relevant starting geometry for molecular docking studies against metalloenzymes.
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Binding Site Prediction: The readiness of the molecule to form R22(8) dimers highlights the strong donor capability of the sulfonamide N-H group. In a biological context, this N-H group is perfectly primed to donate a hydrogen bond to key residues (e.g., Thr199 in Carbonic Anhydrase II), while the sulfonyl oxygens act as potent acceptors.
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Lipophilic Targeting: The structural data confirms the spatial projection of the cyclohexyl ring, which can be modeled to fit into specific hydrophobic pockets within a target receptor, enhancing binding affinity and selectivity.
References
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Title: 4-chloro-N-cyclohexylbenzenesulfonamide (CID 766387) Source: National Center for Biotechnology Information. PubChem Compound Summary URL: [Link]
